molecular formula C7H13BrO3S B13066013 3-Bromo-4-(propan-2-yloxy)-1lambda6-thiolane-1,1-dione

3-Bromo-4-(propan-2-yloxy)-1lambda6-thiolane-1,1-dione

Cat. No.: B13066013
M. Wt: 257.15 g/mol
InChI Key: ROTGXLPYCHGELL-UHFFFAOYSA-N
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Description

3-Bromo-4-(propan-2-yloxy)-1λ⁶-thiolane-1,1-dione is a brominated sulfolane derivative characterized by a five-membered thiolane ring (saturated tetrahydrothiophene-1,1-dione) substituted with a bromine atom at the 3-position and an isopropyl ether group at the 4-position. The bromine substituent enhances electrophilicity, making it a reactive site for nucleophilic substitution or cross-coupling reactions, while the isopropyloxy group contributes steric bulk and modulates solubility .

Properties

Molecular Formula

C7H13BrO3S

Molecular Weight

257.15 g/mol

IUPAC Name

3-bromo-4-propan-2-yloxythiolane 1,1-dioxide

InChI

InChI=1S/C7H13BrO3S/c1-5(2)11-7-4-12(9,10)3-6(7)8/h5-7H,3-4H2,1-2H3

InChI Key

ROTGXLPYCHGELL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1CS(=O)(=O)CC1Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(propan-2-yloxy)-1lambda6-thiolane-1,1-dione typically involves the bromination of a suitable precursor followed by the introduction of the propan-2-yloxy group. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure to ensure the selective bromination of the desired position on the thiolane ring.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes bromination, etherification, and cyclization steps, each optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(propan-2-yloxy)-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dione moiety to diols.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

3-Bromo-4-(propan-2-yloxy)-1lambda6-thiolane-1,1-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(propan-2-yloxy)-1lambda6-thiolane-1,1-dione involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the propan-2-yloxy group can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 3-Bromo-4-(propan-2-yloxy)-1λ⁶-thiolane-1,1-dione can be contextualized by comparing it with related sulfolane derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Sulfolane Derivatives

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
3-Bromo-4-(propan-2-yloxy)-1λ⁶-thiolane-1,1-dione Br (C3), isopropyloxy (C4) C₇H₁₁BrO₃S Electrophilic reactivity; synthetic intermediate for pharmaceuticals
3-Bromo-4-[(1,1,1-trifluoropropan-2-yl)oxy]-1λ⁶-thiolane-1,1-dione Br (C3), trifluoropropyloxy (C4) C₈H₁₀BrF₃O₃S Enhanced lipophilicity and metabolic stability due to CF₃ group; used in fluorinated drug design
3-Bromo-4-(cyclopropylmethoxy)-1λ⁶-thiolane-1,1-dione Br (C3), cyclopropylmethoxy (C4) C₉H₁₁BrO₃S Increased ring strain; potential for unique binding interactions in enzyme inhibition
3-[(4-Methoxyphenyl)amino]-1λ⁶-thiolane-1,1-dione NH(4-methoxyphenyl) (C3) C₁₁H₁₅NO₃S Improved solubility via H-bonding; explored as a bioactive scaffold

Key Observations :

Substituent Effects on Reactivity :

  • The bromine atom in the target compound and its analogs (Table 1) enables Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, critical for diversifying molecular architectures .
  • The trifluoropropyloxy group in C₈H₁₀BrF₃O₃S introduces electron-withdrawing effects, enhancing oxidative stability and membrane permeability compared to the isopropyloxy group .

Replacement of bromine with a 4-methoxyphenylamino group in C₁₁H₁₅NO₃S shifts the molecule from electrophilic reactivity to hydrogen-bond-donor capacity, expanding utility in supramolecular chemistry .

Physicochemical Properties: Lipophilicity (logP) trends: Trifluoropropyloxy > cyclopropylmethoxy > isopropyloxy > methoxyphenylamino, as inferred from substituent hydrophobicity . Solubility: The methoxyphenylamino derivative exhibits higher aqueous solubility due to polar amine and ether groups .

Applications in Drug Discovery :

  • Brominated sulfolanes are precursors to kinase inhibitors and protease modulators, leveraging their electrophilic centers for covalent binding .
  • Fluorinated analogs are prioritized in CNS drug design for improved blood-brain barrier penetration .

Research Findings and Methodological Considerations

  • Synthetic Strategies : Analogous brominated sulfolanes (e.g., C₇H₁₁BrO₃S ) are synthesized via nucleophilic substitution or radical bromination of sulfolane precursors, with yields dependent on steric and electronic effects of substituents .
  • Computational Insights: Graph-based structural comparison methods (e.g., fingerprinting) highlight that minor substituent changes significantly alter biochemical activity, emphasizing the need for precision in derivative design .
  • Lumping Strategies : Compounds with similar core structures (e.g., sulfolane) but divergent substituents may be grouped for high-throughput screening, though functional diversity necessitates individual validation .

Biological Activity

3-Bromo-4-(propan-2-yloxy)-1lambda6-thiolane-1,1-dione is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the bromination of a thiolane precursor. Common methods include:

  • Bromination Reaction : Utilizing bromine or bromine-containing reagents in inert solvents such as dichloromethane at low temperatures to minimize side reactions.
  • Industrial Production : Larger-scale production follows similar synthetic routes with optimized conditions for yield and purity, often employing recrystallization or chromatography for purification.

Biological Properties

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties. It has been investigated against various bacterial strains, showing inhibitory effects comparable to standard antibiotics .
  • Anticancer Potential : The compound's structure allows it to interact with specific molecular targets involved in cancer cell proliferation. Its reactivity is attributed to the bromine atom and the propoxy group, which may enhance its binding affinity to biomolecules.

The mechanism of action for this compound involves:

  • Interaction with Enzymes : The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction may lead to downstream effects on cellular signaling pathways.
  • Targeting Specific Pathways : The unique structural features of this compound allow it to target various cellular pathways, making it a candidate for further investigation in drug development .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antimicrobial ActivityShowed significant inhibition against Staphylococcus aureus and Bacillus subtilis with MIC values comparable to standard treatments .
Study 2Anticancer ActivityInvestigated the compound's effects on cancer cell lines; demonstrated reduced cell viability in vitro.
Study 3Molecular DockingConducted docking studies indicating strong binding affinities to target proteins involved in cancer progression .

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